molecular formula C₁₆H₂₃NO₅ B1140173 Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside CAS No. 91364-19-1

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside

Cat. No. B1140173
CAS RN: 91364-19-1
M. Wt: 309.36
InChI Key:
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Description

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is an indispensable chemical entity that plays a pivotal role in the realm of biomedicine . It is predominantly used as a primary substance in the fabrication of diverse medicinal entities .


Synthesis Analysis

This compound is widely employed in the biomedical industry, known for its exceptional properties, and finds application in the synthesis of novel drugs targeting specific diseases .


Molecular Structure Analysis

The molecular structure of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside contains a total of 47 bonds, including 24 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) . It contains a total of 45 atoms; 23 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside are not detailed in the search results, it’s known that this compound is used in the synthesis of novel drugs .


Physical And Chemical Properties Analysis

The molecular weight of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is 309.36, and its molecular formula is C16H23NO5 . It appears as an oil and is soluble in Chloroform and Dichloromethane .

Scientific Research Applications

Synthesis of Phospho-sugar Analogues

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside plays a crucial role in synthesizing phospho-sugar analogues. These compounds have potential applications in biochemical research, particularly in studying carbohydrate chemistry and glycosylation processes. For instance, Hanaya and Yamamoto (2002) describe the preparation of 5-deoxy-5-(hydroxyphosphinyl)-D-mannopyranose and -L-gulopyranose derivatives, starting from similar mannofuranoside compounds. The phosphinyl group in these derivatives is particularly significant for biochemical applications (Hanaya & Yamamoto, 2002).

Creation of “Reversed” Nucleosides

In the field of nucleoside chemistry, this compound is utilized in the synthesis of “reversed” nucleosides, which can have implications in medicinal chemistry and drug design. Leonard and Carraway (1966) illustrated the synthesis of methyl 5-amino-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, a key intermediate in preparing kinetin analogs. These analogs are significant for their potential biological activity (Leonard & Carraway, 1966).

Antibiotic Synthesis

Another significant application is in the synthesis of antibiotics. Broxterman et al. (1988) discuss converting benzyl 2,3-O-isopropylidene-α-D-mannofuranoside into derivatives that can be used for producing antibiotics, demonstrating the compound's versatility in synthesizing biologically active molecules (Broxterman et al., 1988).

Enzyme Inhibition Studies

In enzyme inhibition studies, derivatives of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside are used to inhibit α- and β-D-mannosidases, which can provide insights into enzyme mechanisms and potential therapeutic applications. Legler and Jülich (1984) synthesized compounds from benzyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside, demonstrating strong inhibition of mannosidases, suggesting potential for therapeutic research (Legler & Jülich, 1984).

properties

IUPAC Name

(2R)-2-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2)21-13-12(11(17)8-18)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,18H,8-9,17H2,1-2H3/t11-,12-,13?,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHILBIEGHGLGI-MLQJFRMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H](C2O1)[C@@H](CO)N)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724586
Record name (2R)-2-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside

CAS RN

91364-19-1
Record name (2R)-2-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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